Physicochemical Differentiation: Ethylene Spacer Increases Molecular Weight and Conformational Flexibility vs. Directly N-Aryl-Linked Analog CAS 27978-30-9
The target compound (CAS 1172264-16-2) possesses an ethylene (–CH₂–CH₂–) spacer between the amide nitrogen and the para-methylthiophenyl ring, resulting in molecular formula C₁₁H₁₄ClNOS and MW 243.75 g/mol, compared with the directly N-aryl-linked analog 2-chloro-N-[4-(methylthio)phenyl]acetamide (CAS 27978-30-9), which has formula C₉H₁₀ClNOS and MW 215.70 g/mol [1]. This corresponds to a 28.05 Da (13.0%) molecular weight increase and adds two rotatable bonds (predicted Nrot of 6 vs. 4 for the direct analog), altering both the conformational landscape and the spatial relationship between the electrophilic α-carbon and the aromatic ring .
| Evidence Dimension | Molecular weight and rotatable bond count |
|---|---|
| Target Compound Data | MW = 243.75 g/mol; predicted Nrot = 6; C₁₁H₁₄ClNOS |
| Comparator Or Baseline | CAS 27978-30-9 (2-chloro-N-[4-(methylthio)phenyl]acetamide): MW = 215.70 g/mol; predicted Nrot = 4; C₉H₁₀ClNOS |
| Quantified Difference | ΔMW = +28.05 g/mol (+13.0%); ΔNrot = +2 rotatable bonds |
| Conditions | Computed from standardized molecular formulae; Nrot predicted by Molinspiration and SwissADME methodology |
Why This Matters
The additional molecular weight and conformational flexibility directly impact predicted membrane permeability, target-binding entropy, and chromatographic behavior, making the compound a distinct chemical entity for screening library design rather than a substitute for the lower-MW direct analog.
- [1] PubChem. 2-Chloro-N-[4-(methylsulfanyl)phenyl]acetamide, CID 296365, CAS 27978-30-9. National Library of Medicine. View Source
